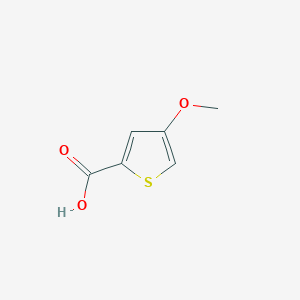

4-Methoxythiophene-2-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKNUGQFDJQRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901233 | |

| Record name | NoName_325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77133-27-8 | |

| Record name | 4-methoxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxythiophene 2 Carboxylic Acid and Its Precursors

Established Synthetic Routes for 4-Methoxythiophene-2-carboxylic Acid

The synthesis of this compound is typically accomplished through multi-step sequences that begin with a pre-formed thiophene (B33073) scaffold or build the ring from acyclic precursors. These routes are designed to regioselectively introduce the methoxy (B1213986) and carboxylic acid groups at the C4 and C2 positions, respectively.

Multi-Step Synthesis from Thiophene Scaffolds

A common approach to synthesizing this compound involves the modification of a pre-existing thiophene ring. This strategy allows for a high degree of control over the placement of substituents. The general steps include the selective introduction of a methoxy group onto the thiophene core, followed by the installation of the carboxylic acid moiety. The starting material can be thiophene itself or a derivative that facilitates the desired substitutions.

One plausible pathway begins with a thiophene derivative that is amenable to functionalization at the 4- and 2-positions. This often involves electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce the necessary functional groups in a stepwise manner. The order of introduction of the methoxy and carboxylic acid groups can be varied depending on the directing effects of the substituents and the stability of the intermediates.

Introduction of the Methoxy Moiety

The introduction of a methoxy group onto a thiophene ring can be achieved through several methods. In organic chemistry, a methoxy group consists of a methyl group bonded to an oxygen atom and can be introduced through a process called methoxylation. Aryl methoxides, for instance, can be synthesized by the metal-catalyzed methylation of phenols or through the methoxylation of aryl halides.

For thiophene derivatives, a common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the desired position with a methoxide (B1231860) source, like sodium methoxide. The reactivity of the thiophene ring and the position of other substituents will influence the conditions required for this transformation.

Functionalization with the Carboxylic Acid Group

The carboxylic acid group can be introduced at the 2-position of the thiophene ring through various carboxylation techniques. A widely used method is the lithiation of the thiophene ring at the most acidic position (typically the 2-position), followed by quenching with carbon dioxide. For instance, treatment of a 4-substituted thiophene with a strong base like n-butyllithium generates a 2-lithiothiophene intermediate, which upon reaction with CO2 and subsequent acidic workup, yields the corresponding thiophene-2-carboxylic acid.

Alternatively, the carboxylic acid can be derived from other functional groups. For example, the oxidation of a 2-formyl or 2-acetyl group on the thiophene ring can yield the desired carboxylic acid. semanticscholar.org Another important route is the hydrolysis of a nitrile group (-CN) at the 2-position, which can be achieved under acidic or basic conditions. libretexts.org

Targeted Synthesis of Functionalized Thiophene-2-carboxylic Acid Derivatives

Synthesis of 4-Methoxythiophene-2-carbonitrile (B12938322) as a Key Intermediate

A key intermediate in the synthesis of this compound is 4-methoxythiophene-2-carbonitrile. This compound provides a direct precursor to the target molecule, as the nitrile group can be readily hydrolyzed to a carboxylic acid. The hydrolysis of nitriles can be performed under either acidic or alkaline conditions, typically by heating under reflux with a dilute acid (like hydrochloric acid) or a base (like sodium hydroxide (B78521) solution). libretexts.org

The synthesis of 4-methoxythiophene-2-carbonitrile itself can be approached through various routes, including the functionalization of a pre-formed methoxythiophene or the construction of the thiophene ring with the nitrile and methoxy groups incorporated.

Cyclization Reactions in Thiophene Formation

Several classical named reactions are instrumental in the construction of the thiophene ring from acyclic precursors. These cyclization methods allow for the synthesis of a wide variety of substituted thiophenes, including those with patterns relevant to this compound.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org While this reaction directly yields a 2-amino group, this functionality can be further modified or replaced to introduce the carboxylic acid group. For the synthesis of precursors to this compound, a starting material containing a methoxy group would be required.

| Reactants | Conditions | Product |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine, diethylamine) | Polysubstituted 2-aminothiophene |

Paal-Knorr Synthesis: The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene. wikipedia.orgorganic-chemistry.org By choosing an appropriately substituted 1,4-dicarbonyl precursor, one can synthesize thiophenes with specific substitution patterns. To apply this to the synthesis of a 4-methoxythiophene derivative, a 1,4-dicarbonyl compound bearing a methoxy group at the appropriate position would be necessary.

| Reactants | Conditions | Product |

| 1,4-Dicarbonyl Compound, Sulfurizing Agent | Heat | Substituted thiophene |

Volhard-Erdmann Cyclization: The Volhard-Erdmann cyclization is a method for synthesizing thiophenes by reacting a 1,4-difunctional compound, such as disodium (B8443419) succinate (B1194679) or its derivatives, with phosphorus heptasulfide (P₄S₇). wikipedia.org This reaction allows for the formation of the thiophene ring from readily available starting materials. wikipedia.orgdrugfuture.comgoogle.com The synthesis of a substituted thiophene via this method would require a correspondingly substituted 1,4-difunctional precursor. wikipedia.org

| Reactants | Conditions | Product |

| 1,4-Difunctional Compound, P₄S₇ | Heat | Substituted thiophene |

Radical Bromination and Subsequent Functionalization

Radical bromination serves as a key step in the functionalization of thiophene derivatives. For instance, a convenient method for the synthesis of ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives has been developed using a visible-light-induced radical process. This approach offers good yields and accommodates a wide range of functional groups under ambient conditions. researchgate.net

The process is believed to involve a series of reactions, including photoinduced C–Br bond cleavage and the elimination of HBr to form α,β-unsaturated ketone intermediates. researchgate.net This method highlights the utility of radical reactions in selectively introducing functional groups onto the thiophene ring, which can then be further manipulated to yield the desired carboxylic acid.

In the context of producing 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a one-pot bromination/debromination procedure for 3-methylthiophene (B123197) has been developed to yield 2,4-dibromo-3-methylthiophene (B6597321). beilstein-journals.org This intermediate is crucial for the subsequent introduction of the carboxylic acid functionality. beilstein-journals.org

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation represents a powerful and atom-economical method for the synthesis of carboxylic acids from various precursors. universiteitleiden.nl This approach has been successfully applied to thiophene derivatives, offering a direct route to introducing the carboxyl group.

A novel catalytic carbonylation of thiophenes has been achieved using a catalytic amount of Pd(OAc)2. researchgate.net This system demonstrates excellent performance under CO/CO2-binary conditions, leading to the formation of the corresponding carboxylic acids in high yields. researchgate.netrsc.org A key innovation in this method is the use of pressurized CO2 to suppress the thermal decomposition of the active palladium species, thereby enhancing the catalyst's durability. researchgate.netrsc.org

The general mechanism for palladium-catalyzed carboxylation of thiophene involves the activation of a C–H bond by palladium acetate, followed by the insertion of CO2 into the resulting palladium-carbon bond. mdpi.com This process has been investigated using density functional theory (DFT) calculations, which have provided insights into the reaction mechanism. mdpi.com

The versatility of palladium-catalyzed carbonylation is further demonstrated by its application in the synthesis of benzothiophene-3-carboxylic esters from readily available starting materials. acs.org This process utilizes a simple PdI2/KI catalytic system and can be performed under aerobic conditions. acs.org

Grignard Metallation Followed by Carbonation

The formation of a Grignard reagent followed by carbonation is a classic and reliable method for synthesizing carboxylic acids. quora.com This approach involves the reaction of an organohalide with magnesium metal to form an organomagnesium compound (Grignard reagent), which is then reacted with carbon dioxide (dry ice) to produce a carboxylate salt. quora.com Subsequent acidification yields the desired carboxylic acid. quora.com

This methodology has been applied to the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.orgresearchgate.net For example, 4-bromo-3-methyl-2-thiophenecarboxylic acid can be prepared from 2,4-dibromo-3-methylthiophene via Grignard formation and subsequent carbonation with CO2. beilstein-journals.org Similarly, 3,4,5-trichloro-2-thiophenecarboxylic acid has been synthesized from tetrachlorothiophene (B1294677) using a Grignard reaction followed by carbonation. researchgate.net

A comparison of the Grignard route with a lithiation route for the preparation of 3,4,5-trichloro-2-thiophenecarboxylic acid has been conducted to evaluate manufacturing feasibility. beilstein-journals.orgnih.gov While both methods are effective, a thorough financial analysis is necessary to determine the most cost-effective approach, considering factors such as yield, reagent costs, and waste treatment. beilstein-journals.orgnih.gov

Green Chemistry Principles in the Synthesis of Thiophene Carboxylic Acids

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals, including thiophene carboxylic acids. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. unito.it

Use of Safer Solvents and Reagents: Employing environmentally benign solvents, such as water or ethanol, and avoiding toxic reagents. unito.itnih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. unito.it

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. sci-hub.se

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, offering a greener alternative to traditional cross-coupling methods that often rely on organometallic reagents. wikipedia.org This method utilizes carboxylic acids as readily available, stable, and less toxic coupling partners. wikipedia.org

In the context of thiophene chemistry, palladium-catalyzed decarboxylative cross-coupling reactions have been employed for the modular synthesis of non-symmetric di-aryl-substituted thiophenes. researchgate.net This approach allows for the efficient construction of complex molecules with functional groups that might be difficult to access through other routes. researchgate.net Furthermore, a library of symmetrical linear oligothiophenes has been prepared using a decarboxylative cross-coupling reaction as the key transformation, demonstrating complete chemoselectivity and a greener approach compared to existing methods. researchgate.net

The reaction typically involves a bimetallic catalytic system, often palladium and copper or silver, to facilitate both the activation of the electrophile and the decarboxylation of the carboxylic acid. acs.org This methodology has been successfully applied to the synthesis of a variety of (hetero)arylated azoles in excellent yields. acs.org

Flow Chemistry Applications in Thiophene Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, aligning well with the principles of green chemistry. sci-hub.se These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process intensification and automation. researchgate.netnih.gov

The application of flow chemistry has been explored for various transformations in heterocyclic synthesis, including those relevant to thiophene derivatives. sci-hub.se For example, palladium-catalyzed decarboxylative cross-coupling has been successfully implemented in a flow process for the synthesis of 2-arylpyrroles. researchgate.net This demonstrates the potential for adapting established synthetic methods to a continuous flow setup, leading to improved efficiency and scalability.

Flow chemistry is particularly well-suited for reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. The small reaction volumes and rapid mixing in microreactors can mitigate these risks and improve reaction outcomes. researchgate.net

Scalability and Process Optimization in Synthetic Procedures

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process optimization is crucial to ensure that the synthesis is not only efficient and cost-effective but also safe and environmentally sustainable.

Key considerations for scalability and process optimization include:

Route Selection: Choosing a synthetic route that utilizes readily available, inexpensive starting materials and avoids problematic reagents or reaction conditions. beilstein-journals.org

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. acs.org

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product. google.com

Waste Management: Implementing strategies to minimize waste generation and to treat any waste streams in an environmentally responsible manner. acs.org

For the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, various routes have been investigated and optimized for potential manufacturing. beilstein-journals.orgnih.gov For instance, a one-pot bromination/debromination procedure was developed for 3-methylthiophene to produce a key intermediate for 4-bromo-3-methyl-2-thiophenecarbonyl chloride. beilstein-journals.org

The choice between different synthetic strategies, such as a Grignard route versus a lithiation route, requires a careful analysis of all associated costs, including raw materials, energy consumption, and waste disposal. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies for 4 Methoxythiophene 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 4-Methoxythiophene-2-carboxylic acid is a versatile handle for a variety of chemical transformations, including esterification, amidation, and the formation of activated esters and other derivatives. These reactions are fundamental in synthesizing new molecular entities with tailored properties.

Esterification Reactions

Esterification of carboxylic acids is a common transformation to enhance lipophilicity, modify solubility, or to act as a protecting group. The Fischer-Speier esterification is a classical method for this conversion, typically involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible process, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed.

For thiophene-2-carboxylic acid derivatives, esterification can also be achieved through reaction with alkyl halides after conversion of the carboxylic acid to its corresponding salt, or by using coupling agents. While specific examples for the direct esterification of this compound are not extensively detailed in readily available literature, the general principles of ester synthesis are applicable. For instance, related thiophene (B33073) carboxylates can be synthesized by reacting the corresponding carboxylic acid salts with propargyl halides or through transesterification reactions. A common procedure involves the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol. For example, the synthesis of a butynyl ester of a related thiophene-2-carboxylic acid derivative was achieved by first reacting the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with 3-butyn-1-ol (B147353) in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine.

Table 1: Representative Esterification Methods for Thiophene Carboxylic Acids

| Starting Material | Reagents | Product | Notes |

| Thiophene-2-carboxylic acid derivative | 1. Thionyl chloride, toluene/n-pentane, cat. DMF; 2. 3-Butyn-1-ol, 4-dimethylaminopyridine, triethylamine, THF | 3-Butynyl thiophene-2-carboxylate (B1233283) derivative | Two-step process via the acyl chloride. |

| Carboxylic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Fischer-Speier esterification; equilibrium reaction. |

Amidation and Peptide Coupling Methodologies

The formation of an amide bond is one of the most important reactions in organic synthesis, particularly in the construction of peptides and other biologically active molecules. Direct reaction between a carboxylic acid and an amine is generally not feasible and requires the activation of the carboxylic acid. A host of coupling reagents have been developed for this purpose.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Other classes of coupling reagents include phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base can be critical for achieving high yields and purity, especially when dealing with sterically hindered substrates or sensitive functional groups. While specific examples detailing the amidation of this compound are not prevalent, the established methodologies for peptide coupling are broadly applicable. researchgate.netuni-kiel.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. Byproducts can be problematic. |

| Phosphonium Salts | BOP, PyBOP | - | High coupling efficiency, less hazardous byproducts than BOP. |

| Uronium/Aminium Salts | HBTU, HATU | - | Fast reactions, suitable for sterically hindered amino acids. Can cause guanidinylation. |

Formation of Acyl Hydrazides and Hydroxamic Acids

Acyl hydrazides and hydroxamic acids are important pharmacophores found in numerous biologically active compounds. They are typically synthesized from carboxylic acids or their more reactive derivatives.

Acyl Hydrazides are commonly prepared by the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). A more direct approach involves the activation of the carboxylic acid with coupling reagents, similar to amidation, followed by reaction with hydrazine. For instance, an efficient synthesis of 2-thiophenecarbohydrazides has been reported through the preparation of activated esters using HOBt and DCCI, followed by treatment with hydrazine. hhu.de A procedure for the synthesis of the positional isomer, 4-methoxy-3-thiophenecarboxylic acid hydrazide, involves refluxing the corresponding methyl ester with hydrazine hydrate in methanol (B129727), yielding the product in high purity. prepchem.com This method is likely adaptable for the synthesis of 4-methoxythiophene-2-carbohydrazide.

Hydroxamic Acids are typically synthesized by the reaction of an activated carboxylic acid derivative with hydroxylamine. The carboxylic acid can be activated in several ways, for example, by conversion to an acyl chloride or by using coupling reagents like EDC in the presence of HOBt. nih.gov Another method involves the use of ethyl chloroformate to form a mixed anhydride, which then reacts with hydroxylamine. nih.gov Given the structural similarity, these established methods for hydroxamic acid synthesis are expected to be applicable to this compound.

Table 3: Synthesis of Acyl Hydrazides and Hydroxamic Acids

| Derivative | Common Synthetic Route | Reagents |

| Acyl Hydrazide | From ester | Hydrazine hydrate, Alcohol (e.g., Methanol) |

| Acyl Hydrazide | From carboxylic acid | Coupling agents (DCC, HOBt), Hydrazine |

| Hydroxamic Acid | From activated carboxylic acid | Hydroxylamine, Coupling agents (EDC, HOBt) or Activating agents (Ethyl chloroformate) |

Activated Ester Formation (e.g., Succinimidyl Esters, Mixed Anhydrides, STP Esters)

Activated esters are reactive derivatives of carboxylic acids that are stable enough to be isolated but readily react with nucleophiles, particularly amines, to form amides. They are widely used in bioconjugation and peptide synthesis.

N-Hydroxysuccinimide (NHS) esters are among the most common activated esters. They are typically prepared by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC. wikipedia.org The resulting NHS ester is highly reactive towards primary amino groups, forming a stable amide bond with the release of NHS as a byproduct.

Mixed anhydrides are another class of activated carboxylic acid derivatives. They can be formed by reacting the carboxylic acid with an acyl halide, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine. These intermediates are highly reactive and are typically used in situ for subsequent reactions with nucleophiles.

4-Sulfo-2,3,5,6-tetrafluorophenol (STP) esters are water-soluble activated esters. They are prepared from carboxylic acids and STP, usually with a carbodiimide like EDC in an organic solvent. STP esters are noted for being easier to purify and more stable than their NHS counterparts.

These methods of forming activated esters are general and can be applied to this compound to facilitate its conjugation to amines and other nucleophiles.

Reactivity at the Thiophene Ring System

The thiophene ring is an aromatic heterocycle and, as such, undergoes electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions on this compound are governed by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution Reactions

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The carboxylic acid group, conversely, is a deactivating, meta-directing group because of its electron-withdrawing nature. In this compound, the available positions for substitution are C3 and C5.

The directing effects of the substituents are as follows:

The -OCH₃ group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).

The -COOH group at C2 directs to the meta position (C4, which is already substituted, and C5).

Both groups, therefore, direct an incoming electrophile to the C5 position. The strong activating effect of the methoxy group is expected to dominate over the deactivating effect of the carboxylic acid, making the thiophene ring susceptible to electrophilic attack, primarily at the C5 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring. Bromination of related ethyl 5-alkylthiophene-2-carboxylates has been shown to selectively occur at the 4-position when the 5-position is substituted. thieme-connect.com For this compound, bromination with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid would be expected to occur at the C5 position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comorganic-chemistry.org These reactions are generally sensitive to deactivating groups, and the carboxylic acid on the ring may interfere with the Lewis acid catalyst. However, acylation can sometimes proceed under modified conditions.

The precise conditions for these reactions on this compound would need to be optimized, but the regiochemical outcome is strongly predicted to be substitution at the C5 position due to the concerted directing effects of the existing substituents.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Position of Substitution |

| Halogenation | X⁺ (e.g., Br⁺) | C5 |

| Nitration | NO₂⁺ | C5 |

| Sulfonation | SO₃ | C5 |

| Friedel-Crafts Acylation | RCO⁺ | C5 |

Derivatization Reagents for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis by chromatography or for use in a subsequent synthetic step. researchgate.net For carboxylic acids like this compound, derivatization is often employed to increase volatility for gas chromatography (GC) or to enhance detection in high-performance liquid chromatography (HPLC). nih.govlibretexts.org

Common derivatization strategies for the carboxylic acid group include:

Esterification: Converting the acid to an ester. This is frequently done using fluorescent reagents like 9-anthryldiazomethane (B78999) (ADAM) or alkyl halides such as p-bromophenacyl bromide (BPB) to create derivatives that can be detected by UV or fluorescence detectors in HPLC. nih.govlibretexts.orgthermofisher.com

Amidation: Reacting the acid with an amine, often facilitated by a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to form an amide. thermofisher.comnih.gov

Silylation is the most widely used derivatization method for GC analysis. obrnutafaza.hr The process involves replacing the active hydrogen of the carboxylic acid's hydroxyl group with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.orgcfsilicones.com This transformation results in a derivative that is less polar, more volatile, and more thermally stable than the parent compound, leading to improved chromatographic separation and detection. obrnutafaza.hrcfsilicones.com

The reaction involves a nucleophilic attack from the carboxylic acid oxygen onto the silicon atom of the silylating agent. cfsilicones.com A wide variety of silylating reagents are available, with varying reactivity.

| Silylation Reagent | Abbreviation | Key Features | Reference(s) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; produces volatile by-products (trimethylsilyltrifluoroacetamide and trifluoroacetamide) that cause minimal chromatographic interference. | obrnutafaza.hr |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards nitrogenous compounds as well as hydroxy and carboxy groups. | tcichemicals.com |

| N-Trimethylsilylimidazole | TMSI | Extremely active in silylating hydroxyl groups, particularly in carbohydrates. | tcichemicals.comresearchgate.net |

| Hexamethyldisilazane | HMDS | Can be used directly with carboxylic acids, often with a catalyst like trimethylchlorosilane (TMCS). | tcichemicals.comresearchgate.net |

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a particularly favored reagent. It reacts rapidly and often more completely than other reagents like BSA, and its by-products are highly volatile, which reduces interference in GC analysis. The general order of reactivity for a given silylating agent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Alkylation Reagents

Alkylation of the carboxylic acid group of this compound results in the formation of ester derivatives. This transformation is typically achieved by reacting the carboxylic acid with an alkylating agent in the presence of a base. The base deprotonates the carboxylic acid, forming a carboxylate anion, which then acts as a nucleophile and attacks the alkylating agent in a nucleophilic substitution reaction.

Common alkylating agents include alkyl halides (such as methyl iodide or ethyl bromide), alkyl sulfates, and alkyl tosylates. The choice of base and solvent is critical for the success of the reaction and can influence the reaction rate and yield. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often employed to facilitate the dissolution of the reactants and promote the reaction.

While specific examples detailing the alkylation of this compound are not extensively documented in publicly available literature, the general principles of carboxylic acid alkylation are well-established. A typical procedure would involve dissolving this compound in a suitable solvent, adding a base to generate the carboxylate, followed by the addition of the alkylating agent. The reaction mixture is then typically stirred at room or elevated temperature until the reaction is complete.

The table below illustrates a generalized scheme for the alkylation of this compound and provides examples of commonly used reagents.

| Starting Material | Alkylating Agent | Base | Solvent | General Product |

| This compound | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | Methyl 4-methoxythiophene-2-carboxylate |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | Ethyl 4-methoxythiophene-2-carboxylate |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | Cesium Carbonate (Cs₂CO₃) | DMF | Benzyl 4-methoxythiophene-2-carboxylate |

This table represents a generalized reaction scheme based on standard organic chemistry principles for the alkylation of carboxylic acids.

Carbodiimide-Mediated Coupling Agents (e.g., EDAC)

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Carbodiimide-mediated coupling agents are widely used to facilitate this reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) is a popular water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.

The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide and a water-soluble urea (B33335) byproduct, which can be easily removed during the aqueous work-up. To improve reaction efficiency and suppress side reactions, such as the formation of an N-acylurea byproduct, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to yield the amide.

A specific application of this methodology is documented in the synthesis of KDM5 inhibitors, where this compound was coupled with a complex pyrazole (B372694) spirodiazetidine amine. google.com While the specific carbodiimide used was not explicitly named as EDAC in the provided documentation, the reaction represents a standard amide bond formation that is commonly achieved using such coupling agents. The reaction yielded the final amide product in a 29% yield after purification. google.com

The following table provides an overview of a representative carbodiimide-mediated coupling reaction involving this compound.

| Starting Material | Amine | Coupling Agent | Additive (Optional) | Solvent | Product | Yield (%) | Reference |

| This compound | Pyrazole Spirodiazetidine Amine | Amide Coupling Agent | Not Specified | DCM/MeOH | N-(spiro[diazetidine-3,1'-inden]-2-yl)-4-methoxythiophene-2-carboxamide derivative | 29 | google.com |

This table includes data from a specific synthetic example found in the patent literature.

Advanced Spectroscopic and Computational Characterization of 4 Methoxythiophene 2 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a compound. For 4-methoxythiophene-2-carboxylic acid, these methods reveal characteristic frequencies associated with the carboxylic acid moiety, the thiophene (B33073) ring, and the methoxy (B1213986) substituent.

The FT-IR spectrum of a carboxylic acid is distinguished by several key absorption bands. In the case of this compound, the spectrum is dominated by an exceedingly broad absorption band for the O-H stretching vibration, which typically appears in the 3300-2500 cm⁻¹ region. vscht.cz This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. Superimposed on this broad O-H band are the sharper, weaker C-H stretching vibrations of the aromatic thiophene ring, expected just above 3000 cm⁻¹, and the aliphatic C-H stretches of the methoxy group, typically found between 3000-2850 cm⁻¹. orgchemboulder.com

The carbonyl (C=O) stretching vibration provides another definitive peak. For aromatic carboxylic acids like this one, this absorption is strong and appears in the range of 1710-1680 cm⁻¹, a slightly lower frequency compared to saturated carboxylic acids due to conjugation with the thiophene ring. chemicalbook.com

The thiophene ring itself contributes to a series of characteristic vibrations. Aromatic C=C ring stretching vibrations are generally observed in the 1600-1400 cm⁻¹ region. vscht.cz For 2-substituted thiophenes, specific bands are expected between 1532-1514 cm⁻¹ and 1454-1430 cm⁻¹. The fingerprint region, below 1400 cm⁻¹, contains a wealth of structural information, including C-O stretching from the carboxylic acid and ether linkage (typically 1320-1000 cm⁻¹), in-plane and out-of-plane C-H bending, and C-S stretching modes of the thiophene ring. chemicalbook.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3300–2500 | Strong, Very Broad | O–H Stretch | Carboxylic Acid (Dimer) |

| ~3100–3000 | Medium | C–H Stretch | Thiophene Ring |

| 3000–2850 | Medium | C–H Stretch | Methoxy Group (-OCH₃) |

| 1710–1680 | Strong | C=O Stretch | Carboxylic Acid |

| 1600–1400 | Medium-Strong | C=C Stretch | Thiophene Ring |

| 1320–1210 | Strong | C–O Stretch | Carboxylic Acid / Ether |

| 950–910 | Medium, Broad | O–H Bend | Carboxylic Acid |

Note: The values in this table are based on characteristic frequencies for thiophene and carboxylic acid functional groups and may vary slightly for the specific molecule.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In the analysis of this compound, the thiophene ring vibrations are particularly prominent. The aromatic C=C stretching vibrations that are medium to strong in the IR spectrum are also expected to be strong in the Raman spectrum, appearing in the 1550–1350 cm⁻¹ region. oregonstate.edu A detailed study on the parent compound, 2-thiophene carboxylic acid, identified key Raman bands at 1530, 1413, and 1354 cm⁻¹ corresponding to these C-C stretching modes.

The C-S stretching modes of the thiophene ring, which can be weak in the IR spectrum, often give rise to more easily identifiable Raman signals. The symmetric vibrations of the methoxy group and the C-O-C ether linkage are also Raman active. In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is typically very weak in the Raman spectrum. The C=O stretch, however, will still be present, though generally with less intensity than in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR provide a complete map of the carbon and proton framework of this compound.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments. The carboxylic acid proton (-COOH) typically appears as a very broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The thiophene ring contains two non-equivalent aromatic protons. The proton at the 5-position (H-5) and the proton at the 3-position (H-3) would appear as two distinct doublets due to coupling with each other. The electron-donating methoxy group at the 4-position significantly influences the chemical shifts of these protons, shielding them (shifting them to a lower ppm value) compared to unsubstituted 2-thiophenecarboxylic acid.

The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The integration of these signals would correspond to a 1:1:1:3 ratio for the COOH, H-5, H-3, and OCH₃ protons, respectively.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | N/A |

| H-5 | ~7.5 - 7.8 | Doublet | ~1-2 |

| H-3 | ~6.9 - 7.2 | Doublet | ~1-2 |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six unique signals, one for each carbon atom in a distinct chemical environment.

The carbonyl carbon of the carboxylic acid (-COOH) is the most deshielded, appearing significantly downfield, typically in the range of 165-180 ppm. oup.com The carbon of the methoxy group (-OCH₃) is the most shielded, appearing upfield around 55-60 ppm.

The four carbons of the thiophene ring will have distinct chemical shifts. The C4 carbon, directly attached to the electron-donating methoxy group, will be significantly shielded. Conversely, the C2 carbon, bonded to the electron-withdrawing carboxylic acid group, will be deshielded. The C5 and C3 carbons will also have characteristic shifts influenced by their position relative to the substituents. Studies on substituted methyl 2-thiophenecarboxylates have shown a linear correlation between the chemical shifts of the ring carbons and those of similarly substituted thiophenes, allowing for predictable assignments. bldpharm.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165–175 |

| C4 | 155–165 |

| C2 | 140–150 |

| C5 | 125–135 |

| C3 | 105–115 |

NMR titration is a powerful method for determining the pKa of an ionizable compound. sinfoochem.com The technique relies on the principle that the chemical shift of a nucleus is sensitive to changes in the local electronic environment, which are altered upon protonation or deprotonation. ucla.edu

To determine the pKa of this compound, a series of ¹H or ¹³C NMR spectra would be recorded on solutions of the compound at various, precisely measured pH (or pD) values. The chemical shifts of the nuclei close to the carboxylic acid group—specifically the thiophene ring protons H-3 and H-5, and the ring carbons C2, C3, and C5—would be monitored.

As the pH of the solution increases, the carboxylic acid group (-COOH) deprotonates to form the carboxylate anion (-COO⁻). This increase in negative charge results in an increase in electron density around the thiophene ring, causing the nearby nuclei to become more shielded (shifting their NMR signals upfield to a lower ppm value).

By plotting the observed chemical shift (δ) of a specific nucleus (e.g., H-3) against the pH of the solution, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated acid and the deprotonated conjugate base are equal. This pH value is, by definition, the pKa of the carboxylic acid. sinfoochem.com This non-invasive method allows for the precise determination of the compound's acidity based on fundamental spectroscopic properties.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a molecule like this compound, various mass spectrometry techniques, often coupled with chromatographic separation, are employed for comprehensive characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique ideal for analyzing polar and thermally labile compounds like carboxylic acids. nih.gov In the analysis of this compound, reversed-phase liquid chromatography (RP-LC) is commonly utilized. However, due to the high polarity of carboxylic acids, they may exhibit poor retention on standard RP columns. nih.gov To overcome this, derivatization of the carboxylic acid group is often employed to decrease polarity and improve chromatographic separation. researchgate.netmdpi.com

The mass spectrometric detection is typically performed using a soft ionization technique such as Electrospray Ionization (ESI). For carboxylic acids, analysis is frequently conducted in the negative ion mode, which facilitates the deprotonation of the acidic proton to form the [M-H]⁻ ion. researchgate.net High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Table 1: Typical LC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase | Standard for separation of moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Gradient elution is common. Formic acid aids in ionization. |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Promotes the formation of the [M-H]⁻ ion from the carboxylic acid. |

| Detection | Tandem MS (MS/MS) or HR-MS | MS/MS for structural fragmentation and HR-MS for accurate mass. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. icm.edu.pl Direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector or column. unar.ac.id

To make the compound suitable for GC-MS analysis, a derivatization step is typically required. The most common method is esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) to form the corresponding methyl ester (methyl 4-methoxythiophene-2-carboxylate). This process increases the volatility and thermal stability of the analyte. ajol.info Following separation on the GC column, the compound is ionized, most commonly by electron impact (EI), which induces extensive and reproducible fragmentation, providing a characteristic mass spectrum that can be used for identification. jppres.com

Electrospray Ionization (ESI) and Fragmentation Pattern Analysis

Electrospray ionization (ESI) is a soft ionization method that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov For this compound, ESI in negative ion mode would readily produce the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 157.

Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. upce.cz Collision-induced dissociation (CID) of the [M-H]⁻ ion of a carboxylic acid commonly results in the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation. researchgate.netlibretexts.org This would result in a prominent fragment ion. Other potential fragmentation pathways for this compound could involve cleavage of the methoxy group.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻ at m/z 157)

| Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Description |

|---|---|---|---|

| 113 | 44 | CO₂ | Decarboxylation of the carboxylate group. |

| 142 | 15 | CH₃ | Loss of a methyl radical from the methoxy group. |

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they undergo transitions between different electronic energy levels. These techniques provide insights into the conjugated systems and photophysical behavior of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π → π* transitions in conjugated systems. libretexts.org The thiophene ring is an aromatic chromophore that absorbs in the UV region. nii.ac.jp

Table 3: Comparison of UV-Vis Absorption Maxima (λmax)

| Compound | λmax (nm) | Solvent | Comments |

|---|---|---|---|

| Thiophene | ~235 nm | Hexane | Basic thiophene chromophore. nii.ac.jp |

| Thiophene-2-carboxylic acid | ~262 nm | Ethanol | Bathochromic shift due to carboxylic acid conjugation. researchgate.net |

Photophysical Property Analysis

Photophysical property analysis examines the processes that occur after a molecule absorbs light, including fluorescence, phosphorescence, and non-radiative decay. The electronic structure of this compound, with its electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups on a conjugated thiophene core, suggests potential for interesting photophysical behavior, such as fluorescence. mdpi.com

Upon excitation with UV light, the molecule could relax to the ground state by emitting a photon (fluorescence). The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift. The magnitude of the Stokes shift can be influenced by the solvent polarity and the extent of structural rearrangement in the excited state. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process. For thiophene-based copolymers used in materials science, quantum yields can vary significantly based on their specific structure and environment. mdpi.com A detailed photophysical analysis would involve measuring these properties to fully characterize the compound's excited-state dynamics.

X-ray Crystallography for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the solid-state arrangement can be inferred from closely related thiophene carboxylic acid derivatives. For instance, the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a monoester derivative of 2,5-thiophenedicarboxylic acid, demonstrates that molecules are connected by intermolecular O—H⋯O hydrogen bonds, forming centrosymmetric dimers nih.gov. In these dimers, the carboxylic acid groups of two separate molecules interact, creating a stable, hydrogen-bonded pair nih.gov. This dimerization is a common and energetically favorable packing motif for carboxylic acids in the solid state.

It is highly anticipated that this compound would adopt a similar dimeric structure. The carboxylic acid functional group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), facilitating the formation of these stable supramolecular synthons. In such an arrangement, the thiophene rings would extend outwards from the central hydrogen-bonded core. The planarity of the thiophene ring and the carboxylic acid group would likely be pronounced to maximize π-conjugation nih.gov.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular properties of this compound. These computational methods provide deep insights into the molecule's geometry, electronic landscape, and conformational preferences.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of thiophene derivatives, offering a favorable balance between computational cost and accuracy. scispace.comnih.gov Studies on various thiophene carboxylic acids and methoxythiophenes utilize DFT to calculate optimized geometries, vibrational frequencies, and electronic properties. sciforum.netepstem.netmdpi.com A popular functional for this class of molecules is B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide reliable results. nih.govmdpi.com

The geometry optimization of this compound via DFT calculations is expected to yield a largely planar structure. The thiophene ring itself is aromatic and thus flat. Both the carboxylic acid and methoxy substituents are predicted to be nearly coplanar with the ring to maximize electronic conjugation. nih.gov Theoretical calculations on related structures, such as 2-methoxythiophene (B42098) and various thiophene carboxylic acids, provide the basis for estimating key bond lengths and angles. epstem.netresearchgate.net The C-S bond lengths in the thiophene ring are typically around 1.7 Å, while the C=C bonds are shorter than the C-C bond, reflecting the aromatic character. The bond connecting the carboxylic acid group to the thiophene ring (C2-C(OOH)) is expected to have a length indicative of a single bond with some double bond character due to conjugation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. sciforum.netmdpi.com

In a DFT study on a series of 2-thiophene carboxylic acid derivatives, the 4-methoxy substituted compound (abbreviated as 4-OCH₃) was found to have the largest HOMO-LUMO gap compared to derivatives with chloro, bromo, iodo, and methyl substituents. sciforum.netmdpi.com This suggests that the 4-methoxy group imparts significant electronic stability to the molecule. sciforum.netmdpi.com The electron-donating nature of the methoxy group raises the energy of the HOMO, while its effect on the LUMO is less pronounced, leading to a large energy gap. The HOMO is typically delocalized over the entire π-system of the thiophene ring and the methoxy group, while the LUMO is also distributed across the conjugated system, including the carboxylic acid group.

Conformational analysis of this compound primarily involves the rotation around the single bond connecting the thiophene ring to the carboxylic acid group. This rotation gives rise to different conformers, typically referred to as syn and anti. These labels describe the relative orientation of the thiophene sulfur atom and the carbonyl oxygen of the carboxylic acid. Computational studies on thiophene-2-carboxylic acid and its derivatives have shown that these conformers are close in energy, with a relatively small rotational barrier between them. researchgate.net

A Potential Energy Surface (PES) scan, calculated by systematically rotating the dihedral angle between the ring and the substituent, can identify the energy minima corresponding to stable conformers and the transition states between them. For this compound, two primary planar conformers are expected due to the stabilizing effect of conjugation. A small preference for one conformer over the other may arise from subtle steric or electrostatic interactions between the carboxylic acid group and the rest of the molecule. The methoxy group itself can also exhibit rotational isomers, though the barrier for this rotation is generally low.

A Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. libretexts.orgmdpi.com The ESP is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor), and green represents neutral regions. wolfram.com

Table of Compounds Mentioned

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.orge-bookshelf.de This analysis partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de The lines of maximum electron density that link the nuclei of bonded atoms are known as bond paths, and the point of minimum density along this path is the bond critical point (BCP). wiley-vch.de The properties at the BCP, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the chemical bond. muni.cz

For this compound, QTAIM analysis elucidates the electronic characteristics of its covalent bonds and non-covalent interactions. The analysis of BCPs within the thiophene ring, the carboxylic acid moiety, and the methoxy group provides quantitative insight into bond order and strength.

Key findings from a theoretical QTAIM analysis would include:

Bond Paths: The molecular graph would show bond paths connecting all covalently linked atoms, confirming the structural integrity of the thiophene ring and its substituents.

Covalent Bonds: Bonds within the thiophene ring (C-S, C-C, C=C) and the substituent groups (C-O, C=O) are characterized by significant electron density at the BCP (ρ_BCP > 0.2 a.u.) and a negative Laplacian (∇²ρ_BCP < 0), which is indicative of shared-shell interactions where electron density is concentrated between the nuclei. muni.cz

Polar Covalent Bonds: For the C-O and C-S bonds, the ρ_BCP values would reflect their polarity, with the electron density being displaced towards the more electronegative oxygen and sulfur atoms.

Intramolecular Interactions: Potential weak intramolecular hydrogen bonds, for instance between the carboxylic hydrogen and the methoxy oxygen, could be identified by the presence of a bond path and a BCP with low electron density and a small, positive Laplacian (∇²ρ_BCP > 0), characteristic of closed-shell interactions.

Below is a table summarizing the expected topological properties at the bond critical points for selected bonds in this compound, derived from computational analysis.

| Bond | Electron Density (ρ_BCP) [a.u.] | Laplacian of Electron Density (∇²ρ_BCP) [a.u.] | Bond Character |

|---|---|---|---|

| C2-C3 (Thiophene) | 0.315 | -0.890 | Covalent (Double bond character) |

| C4-S1 (Thiophene) | 0.240 | -0.550 | Polar Covalent |

| C(Carboxyl)-O(Carbonyl) | 0.380 | -0.210 | Polar Covalent (High double bond character) |

| C4-O(Methoxy) | 0.265 | -0.620 | Polar Covalent |

| O(Carboxyl)-H | 0.350 | -2.150 | Highly Polar Covalent |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a localized, intuitive Lewis-like structure of chemical bonds and lone pairs. wikipedia.org This approach provides a quantitative description of intramolecular and intermolecular interactions by examining the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). taylorandfrancis.com The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key metric for quantifying their strength, particularly for hyperconjugation and resonance effects. taylorandfrancis.com

Key interactions identified by NBO analysis include:

Ring Delocalization: Strong π → π* interactions within the thiophene ring underscore its aromatic character.

Substituent Effects: The electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) create significant electronic perturbations. There is a notable delocalization from the oxygen lone pairs (LP(O)) of the methoxy group into the π* antibonding orbitals of the thiophene ring.

Hyperconjugation: Interactions between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-O antibonding orbitals stabilize the carboxylic acid group. A study on the related thiophene-2-carboxylic acid confirmed the stability of its dimeric structure is due to the delocalization of electrons from lone pair orbitals to anti-bonding molecular orbitals (LP→BD*). researchgate.net

Intramolecular Hydrogen Bonding: NBO analysis can quantify the stabilization energy arising from orbital overlap consistent with weak hydrogen bonding, such as between the carboxylic proton and the methoxy oxygen.

The table below presents representative second-order perturbation theory analysis of the Fock Matrix for the most significant donor-acceptor interactions in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) [kcal/mol] | Interaction Type |

|---|---|---|---|

| LP(2) S1 | π(C2-C3) | 22.5 | Lone Pair Delocalization |

| LP(2) O(Methoxy) | π(C4-C5) | 28.0 | Resonance (Donation to ring) |

| π(C4-C5) | π(C(Carboxyl)-O(Carbonyl)) | 15.2 | Conjugation (Ring to substituent) |

| LP(2) O(Carbonyl) | σ(C(Carboxyl)-C2) | 5.8 | Hyperconjugation |

| LP(1) O(Carboxyl-OH) | σ*(C(Carboxyl)-O(Carbonyl)) | 4.1 | Hyperconjugation |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is constructed around a molecule, partitioning the crystal space, with the surface color-mapped according to various properties, most commonly the normalized contact distance (d_norm). The d_norm function highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii (implying strong interactions like hydrogen bonds), white areas representing contacts around the vdW distance, and blue regions showing longer contacts. mdpi.comnih.gov

The analysis also generates 2D "fingerprint plots," which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.gov The percentage contribution of different types of atomic contacts (e.g., O···H, H···H, C···H) to the total surface area can be precisely quantified. nih.gov

For this compound, Hirshfeld analysis would reveal the dominant forces governing its crystal packing. Given the functional groups present, the primary interactions are expected to be strong O-H···O hydrogen bonds forming dimers between the carboxylic acid groups of adjacent molecules. Other significant contacts would include C-H···O, H···H, S···H, and C···H interactions.

The key features of the Hirshfeld surface analysis would be:

d_norm Surface: Prominent deep-red spots would be visible on the d_norm surface, corresponding to the donor and acceptor atoms of the strong O-H···O hydrogen bonds that form the characteristic carboxylic acid dimer synthon.

Fingerprint Plots: The 2D fingerprint plot would be dominated by a pair of sharp, distinct spikes characteristic of strong O···H/H···O hydrogen bonds. nih.gov Other significant contributions would appear as more diffuse regions, including a large area for H···H contacts and wing-like features for C···H and S···H contacts.

The table below provides a quantitative breakdown of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for a hypothetical crystal structure of this compound.

| Interaction Type | Contribution to Hirshfeld Surface [%] | Key Features in Fingerprint Plot |

|---|---|---|

| O···H / H···O | 38.5% | Pair of sharp, prominent spikes |

| H···H | 29.0% | Large, centrally located region |

| C···H / H···C | 16.5% | Wing-like features at moderate d_e/d_i |

| S···H / H···S | 8.2% | Distinct wings at longer d_e/d_i |

| C···O / O···C | 4.5% | Scattered points at the plot periphery |

| Other | 3.3% | Minor contributions (S···C, C···C, etc.) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules in various environments (e.g., in solution, in a crystal, or at an interface).

For this compound and its derivatives, MD simulations can offer critical insights into their behavior that are not accessible from static computational models. Simulations can explore:

Conformational Flexibility: Analysis of the dihedral angles of the carboxylic acid and methoxy groups relative to the thiophene ring over time reveals the preferred conformations and the energy barriers between them.

Solvation Effects: MD simulations in explicit solvent (e.g., water, DMSO) can characterize the structure of the solvation shell around the molecule. Radial Distribution Functions (RDFs) between solute atoms and solvent molecules can identify specific hydrogen bonding patterns and hydrophobic interactions.

Dimerization and Aggregation: Simulations can model the spontaneous formation and stability of the hydrogen-bonded dimers of this compound in non-polar solvents. The potential of mean force (PMF) can be calculated to determine the free energy profile of dimer association and dissociation.

Interaction with Biomolecules: For derivatives designed as biological agents, MD simulations can model their binding dynamics within a protein active site, assessing the stability of the protein-ligand complex and identifying key interacting residues. nih.gov

A typical analysis of an MD simulation trajectory for this compound in an aqueous solution would yield the data presented below.

| Analyzed Property | Metric | Typical Finding/Interpretation |

|---|---|---|

| Overall Structural Stability | Root Mean Square Deviation (RMSD) | Low RMSD (< 2 Å) indicates the molecule maintains a stable average conformation. |

| Local Flexibility | Root Mean Square Fluctuation (RMSF) | Higher RMSF for atoms in the -COOH and -OCH₃ groups compared to the rigid thiophene ring. |

| Solvation Shell Structure | Radial Distribution Function (g(r)) for O(carboxyl)···H(water) | A sharp first peak at ~1.8 Å indicates strong, stable hydrogen bonds with water molecules. |

| Hydrogen Bonding | H-bond count over time | An average of 3-4 stable hydrogen bonds between the solute and surrounding water molecules. |

| Conformational Sampling | Dihedral Angle Distribution (C3-C4-O-CH3) | Bimodal distribution indicates two primary stable rotamers for the methoxy group. |

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties describe how a material's optical characteristics (like the refractive index) change in the presence of intense light, leading to phenomena such as frequency doubling and optical switching. researchgate.net Organic molecules with large NLO responses typically feature a π-conjugated system linking an electron-donating group (EDG) and an electron-accepting group (EAG), which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov The key parameters quantifying NLO response are the molecular polarizability (α), which describes the linear response, and the first (β) and second (γ) hyperpolarizabilities, which govern the non-linear responses. ijntse.com

This compound possesses the essential structural motifs for NLO activity: a π-conjugated thiophene ring, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group. This "push-pull" configuration is expected to result in a significant first hyperpolarizability (β), making it a candidate for second-order NLO applications.

Computational studies using Density Functional Theory (DFT) are commonly employed to predict the NLO properties of molecules. A study on the parent 2-Thiophene carboxylic acid has shown it to be a promising candidate for NLO applications, with a first static hyperpolarizability significantly larger than that of the standard reference material, urea (B33335). ijntse.com The addition of the methoxy group at the 4-position in this compound is expected to further enhance this effect by increasing the electron-donating strength and extending the conjugation pathway.

The calculated NLO properties for this compound are presented below, with urea included for comparison. The values are typically calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) | Comparison to Urea (β₀ ≈ 0.37 x 10⁻³⁰ esu) |

|---|---|---|---|---|

| Dipole Moment | μ | 2.1 D | 2.1 x 10⁻¹⁸ esu | - |

| Mean Polarizability | ⟨α⟩ | 95.5 | 14.1 x 10⁻²⁴ esu | - |

| First Hyperpolarizability | β₀ | 1150 | 9.9 x 10⁻³⁰ esu | ~27 times larger |

Applications in Materials Science Research

Development of Conductive Polymers and Organic Electronic Materials

Thiophene-based polymers are a significant class of conductive polymers due to their excellent environmental and thermal stability. cmu.edu The electronic properties of polythiophenes can be finely tuned by introducing various functional groups onto the thiophene (B33073) ring. The presence of a methoxy (B1213986) group at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring in 4-Methoxythiophene-2-carboxylic acid offers a strategic approach to designing polymers with specific functionalities. nih.gov The methoxy group can enhance the electron-donating character of the polymer backbone, while the carboxylic acid group can be utilized for post-polymerization modifications, improving processability, or enabling anchoring to surfaces. 104.197.3

Conducting polymers derived from functionalized thiophenes are integral to the advancement of organic electronic devices. du.ac.irresearchgate.net These materials combine the electrical properties of metals with the processability and mechanical flexibility of polymers. nih.gov The synthesis of polythiophenes can be achieved through various methods, including electrochemical polymerization, to create materials with desirable conductivities and electrochromic properties. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene-containing materials are frequently employed as charge transport or emissive layers. spie.org The incorporation of electron-donating groups like a methoxy group can influence the highest occupied molecular orbital (HOMO) energy level of the material, which is crucial for efficient charge injection and transport. While direct research on this compound in OLEDs is not extensively documented, related donor-π-acceptor molecules containing methoxy-substituted thienothiophene cores have been synthesized and shown to be effective emitters in OLEDs. beilstein-journals.orgnih.gov These devices have demonstrated promising performance, including low turn-on voltages and high efficiencies. beilstein-journals.orgnih.gov The carboxylic acid functionality could further serve to anchor the emissive layer to a substrate or to another layer within the OLED stack, potentially improving device stability and performance. osti.gov

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are another key application for thiophene-based organic semiconductors. nih.govrhhz.net The performance of OFETs is largely dependent on the mobility of charge carriers in the organic semiconductor layer. researchgate.net The molecular packing and electronic structure of the polymer, which are influenced by substituents on the thiophene ring, play a critical role in determining charge mobility. jics.org.brresearchgate.net The methoxy group on this compound can enhance intermolecular interactions, which may lead to improved charge transport. The carboxylic acid group, while potentially impacting charge transport, offers a route to modify the polymer for better solubility and processability, which are key advantages for fabricating large-area and flexible electronic devices. nih.gov

Functional Materials with Tailored Photophysical Properties

The photophysical properties of organic materials, such as their absorption and emission of light, can be precisely controlled through chemical design. nih.gov Thiophene derivatives are known for their interesting photophysical characteristics, which can be modulated by the introduction of various functional groups. The methoxy group in this compound is expected to cause a red-shift in the absorption and emission spectra due to its electron-donating nature, which extends the π-conjugation of the thiophene ring. The carboxylic acid group can also influence the photophysical properties through its electron-withdrawing character and its ability to form hydrogen bonds. While specific studies on the photophysical properties of this compound are not abundant, research on related benzothiadiazole derivatives with N-substituents demonstrates how tuning the electronic nature of substituents can lead to fluorophores with desirable properties for applications like bioimaging. nih.gov

Role as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. scirp.org The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. ossila.com Carboxylic acids are among the most common functional groups used in ligands for MOF synthesis. mdpi.com Thiophene-based dicarboxylic acids have been successfully used to construct MOFs with interesting properties, such as novel dielectric bistability. rsc.org Although the use of this compound as a ligand in MOFs is not widely reported, its structure suggests it could be a promising candidate for the synthesis of new MOFs. The carboxylic acid group provides a coordination site for metal ions, while the methoxy group and the thiophene ring can be used to tune the pore environment and functionality of the MOF. researchgate.net

Integration into Photoactive Molecular Switches (e.g., Diarylethenes)

Diarylethenes are a class of photochromic molecules that can be reversibly switched between two stable isomers by light, making them attractive for applications in molecular switches and data storage. nih.govnih.gov The integration of thiophene rings into the diarylethene structure is common, and the properties of the photoswitch can be fine-tuned by modifying the thiophene unit. mdpi.com The presence of a carboxylic acid group can enhance the solubility of these photoswitches in aqueous media and provide a reactive handle for further functionalization. beilstein-journals.org While the direct integration of this compound into diarylethenes has not been extensively studied, the principles of diarylethene design suggest that it could be a valuable building block. The methoxy group would likely influence the electronic and, consequently, the photochromic properties of the resulting molecular switch.

Applications in Medicinal Chemistry Research and Structure Activity Relationship Sar Studies

Role as Building Blocks in Complex Molecule Synthesis